molecular formula C10H4BrClN2 B13114081 8-Bromo-2-chloroquinoline-4-carbonitrile

8-Bromo-2-chloroquinoline-4-carbonitrile

Cat. No.: B13114081
M. Wt: 267.51 g/mol
InChI Key: GMWWOUSFSJVYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloroquinoline-4-carbonitrile is a versatile halogenated quinoline derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with a wide range of biological activities . This molecule features reactive bromo and chloro substituents, which allow for sequential functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, and nucleophilic aromatic substitution to create diverse chemical libraries . The electron-withdrawing nitrile group at the 4-position can influence the electronic properties of the ring system and serves as a potential handle for further chemical transformation into amides or acids. Its primary research application is as a building block for the synthesis of more complex, biologically active molecules. Quinoline-based compounds are frequently explored as potent inhibitors of various enzymes . Specifically, structurally similar quinoline derivatives have been developed as highly potent and selective inhibitors of Phosphodiesterase 5 (PDE5), with potential therapeutic applications for conditions like Alzheimer's disease by targeting the nitric oxide/cGMP/CREB pathway to rescue memory defects . The specific pattern of halogen and functional groups on this compound makes it a valuable precursor for generating targeted screening candidates for kinase, topoisomerase, and various other receptor and enzyme targets . Researchers can leverage this intermediate to develop novel probes and potential therapeutics in areas including oncology, infectious diseases, and central nervous system (CNS) disorders. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H4BrClN2

Molecular Weight

267.51 g/mol

IUPAC Name

8-bromo-2-chloroquinoline-4-carbonitrile

InChI

InChI=1S/C10H4BrClN2/c11-8-3-1-2-7-6(5-13)4-9(12)14-10(7)8/h1-4H

InChI Key

GMWWOUSFSJVYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloroquinoline-4-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2-chloroquinoline-4-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 8-Bromo-2-chloroquinoline-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, ethanol).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of 8-bromo-2-chloroquinoline-4-amine.

    Oxidation: Formation of 8-bromo-2-chloroquinoline N-oxide.

Scientific Research Applications

8-Bromo-2-chloroquinoline-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine and chlorine atoms enhance its binding affinity to biological targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Position Effects

The position of halogen and nitrile groups significantly impacts electronic and steric properties:

Compound Substituents (Positions) Molecular Weight Key Features
8-Bromo-2-chloroquinoline-4-carbonitrile (Target) Br (8), Cl (2), CN (4) ~267.51* Electron-deficient due to Br/Cl; CN enhances polarity.
8-Bromo-4-chloroquinoline-3-carbonitrile Br (8), Cl (4), CN (3) 267.51 Cl at position 4 may alter π-stacking vs. position 2.
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile Br (8), Cl (4), NO₂ (6), CN (3) 312.52 Nitro group increases reactivity and electron deficiency.

*Hypothetical value based on analogue.

Key Findings :

  • Electron Distribution : Chlorine at position 2 (target) vs. 4 () alters the electron density around the pyridine nitrogen, affecting coordination or binding properties.
  • Steric Hindrance : Bulky substituents at position 2 (target) may hinder interactions compared to position 4 ().

Functional Group Variations

Functional groups modulate solubility, reactivity, and biological activity:

Compound Functional Groups Boiling Point/Solubility
8-Bromo-7-fluoroquinoline-4-carbaldehyde Br (8), F (7), CHO (4) Not reported; aldehyde enhances polarity.
4-(4-Bromo-phenyl)-8-methyl-2-oxo-...-3-carbonitrile Br-Ph (4), CH₃ (8), CN (3), oxo Crystalline (Fig. 1-2 in ); oxo group enables hydrogen bonding.

Key Findings :

  • Nitrile vs. Aldehyde : The nitrile group in the target compound offers stability and synthetic versatility compared to the aldehyde in , which is prone to oxidation.
  • Crystallinity : Compounds with oxo groups (e.g., ) exhibit distinct packing patterns due to hydrogen bonding, unlike halogen-only analogues.

Structural Analogues and Pharmacological Relevance

While pharmacological data are absent in the evidence, substituent positions correlate with activity in literature:

  • Antimicrobial Activity : Chlorine at position 2 (target) may enhance membrane penetration vs. position 4.
  • Electrophilicity : Bromine at position 8 stabilizes intermediates in cross-coupling reactions, useful in Suzuki-Miyaura syntheses .

Data Tables

Table 1: Molecular and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight Storage Conditions
8-Bromo-2-chloroquinoline-4-carbonitrile* - C₁₀H₄BrClN₂ 267.51 - (Likely refrigerated)
8-Bromo-4-chloroquinoline-3-carbonitrile 936497-82-4 C₁₀H₄BrClN₂ 267.51 -
8-Bromo-7-fluoroquinoline-4-carbaldehyde 1420792-02-4 C₁₀H₅BrFNO 254.06 Not reported

*Hypothetical data inferred from analogues.

Table 2: Functional Group Impact

Functional Group Role in Target Compound Example in Evidence
Br (8) Enhances electrophilicity
Cl (2) Modulates steric/electronic effects N/A (Unique to target)
CN (4) Increases polarity, reactivity

Research Implications and Limitations

  • Synthetic Challenges : Halogenation at position 2 (target) may require specialized directing groups compared to position 4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.